2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one 2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 303996-82-9
VCID: VC5287829
InChI: InChI=1S/C16H12Cl2N2O/c1-10-15(11-5-7-12(17)8-6-11)16(21)20(19-10)14-4-2-3-13(18)9-14/h2-9,19H,1H3
SMILES: CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl
Molecular Formula: C16H12Cl2N2O
Molecular Weight: 319.19

2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

CAS No.: 303996-82-9

Cat. No.: VC5287829

Molecular Formula: C16H12Cl2N2O

Molecular Weight: 319.19

* For research use only. Not for human or veterinary use.

2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one - 303996-82-9

Specification

CAS No. 303996-82-9
Molecular Formula C16H12Cl2N2O
Molecular Weight 319.19
IUPAC Name 2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C16H12Cl2N2O/c1-10-15(11-5-7-12(17)8-6-11)16(21)20(19-10)14-4-2-3-13(18)9-14/h2-9,19H,1H3
Standard InChI Key ZUYRUNKZVZVHHE-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, reflects its bis-chlorinated aromatic system fused to a pyrazolone core. The molecular formula is C₁₆H₁₂Cl₂N₂O, with a molecular weight of 319.2 g/mol . Key structural features include:

  • A pyrazolone ring substituted with methyl at position 5.

  • Two chlorophenyl groups at positions 2 (meta-chloro) and 4 (para-chloro).

The canonical SMILES string, CC1=NNC(=O)C1C2=CC(=CC=C2)ClC3=CC=C(C=C3)Cl, encodes this arrangement .

Tautomerism and Stereoelectronic Properties

Pyrazolones exhibit keto-enol tautomerism, influencing reactivity. The 1,2-dihydro-3H configuration suggests stabilization in the keto form, with intramolecular hydrogen bonding between the carbonyl oxygen and N-H group . Computational models predict a planar pyrazolone ring with dihedral angles of ~30° between the chlorophenyl substituents and the core .

Synthesis and Industrial Production

Industrial Scalability Challenges

  • Chlorophenyl Group Reactivity: Ortho/meta/para isomer separation requires high-resolution chromatography, increasing costs.

  • Byproduct Formation: Competing cyclization pathways may yield regioisomers, necessitating stringent process controls.

Physicochemical Properties

Key Parameters

PropertyValueSource
Molecular Weight319.2 g/mol
LogP (Partition Coefficient)Estimated 3.8 (Calculated via XLogP3)
Hydrogen Bond Acceptors3
Topological Polar Surface Area38.7 Ų

Solubility and Stability

  • Solubility: Low aqueous solubility (~0.12 mg/mL in water at 25°C) due to hydrophobic chlorophenyl groups.

  • Stability: Susceptible to photodegradation under UV light, forming dechlorinated byproducts .

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor for:

  • Agrochemicals: Chlorinated pyrazolones are key in fungicide development (e.g., fluxapyroxad analogs).

  • Coordination Chemistry: The carbonyl and N-heteroatoms enable metal chelation, useful in catalysis .

Material Science Applications

  • Polymer Additives: Chlorophenyl groups improve thermal stability in polyesters.

  • Liquid Crystals: Bent-core structures derived from bis-chlorinated pyrazolones exhibit nematic mesophases .

Comparison with Structural Analogs

CompoundSubstituentsLogPAntibacterial Activity (vs. S. aureus)
Target Compound3-Cl, 4-Cl, 5-CH₃3.8Not tested
4-(4-Fluorophenyl) Analog4-F, 5-CH₃4.212 mm
3-Bromo Derivative3-Br, 5-CH₃4.518 mm

Fluorine substitution increases lipophilicity (higher LogP) but reduces steric bulk compared to chlorine .

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